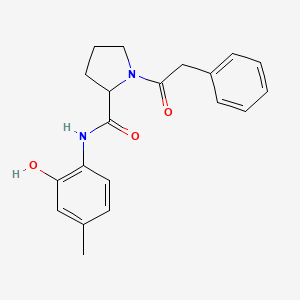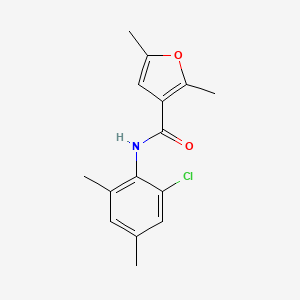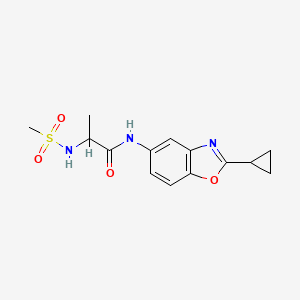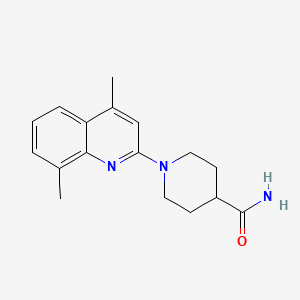
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone, also known as AM-251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications due to its ability to block the effects of cannabinoids in the brain, which can lead to the development of new treatments for various neurological disorders.
Mecanismo De Acción
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone acts as a competitive antagonist of the cannabinoid receptors, specifically the CB1 receptor, which is primarily found in the brain. By blocking the effects of cannabinoids on these receptors, Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone can prevent the activation of the endocannabinoid system, which plays a role in various physiological processes, including pain, mood, and appetite.
Biochemical and Physiological Effects:
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to block the rewarding effects of cannabinoids, which can be useful in the treatment of addiction. It has also been shown to reduce pain and anxiety in animal models, suggesting that it may have potential therapeutic applications in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone in lab experiments is that it is a selective antagonist of the CB1 receptor, which allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one limitation of using Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone is that it has a relatively short half-life in the body, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone. One area of interest is the potential therapeutic applications of this compound in various neurological disorders, including pain, anxiety, and addiction. Additionally, researchers may explore the use of Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone in combination with other drugs to enhance its therapeutic effects. Finally, further studies may be needed to better understand the biochemical and physiological effects of Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone, particularly in humans.
In conclusion, Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone is a synthetic cannabinoid receptor antagonist that has potential therapeutic applications in various neurological disorders. Its ability to block the effects of cannabinoids in the brain makes it a useful tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.
Métodos De Síntesis
The synthesis of Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone involves the reaction of 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid with azepane and thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide to yield Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone.
Aplicaciones Científicas De Investigación
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders, including pain, anxiety, and addiction. It has been shown to block the effects of cannabinoids in the brain, which can lead to the development of new treatments for these disorders.
Propiedades
IUPAC Name |
azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-15(17(20)19-11-7-2-3-8-12-19)18-16(21-13)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJHAUZAOAPMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7532800.png)

![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)
![4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)

![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)
![1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7532859.png)


![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)

